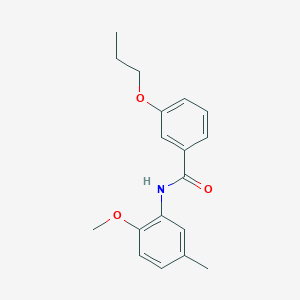![molecular formula C16H16N2O3 B4849474 2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4849474.png)
2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide involves complex organic reactions, aiming to introduce specific functional groups into the benzamide backbone. The methods often require precise conditions such as controlled temperature and the presence of catalysts to achieve the desired product with high purity and yield. While specific synthesis pathways for this compound were not directly highlighted, general methodologies involve nucleophilic acyl substitution, amide formation, and methoxylation reactions which are common in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of 2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide consists of a benzamide moiety substituted with a methoxy group and a N-{3-[(methylamino)carbonyl]phenyl} group. This structure confers certain chemical properties such as polarity, potential for hydrogen bonding, and reactivity. The presence of the methoxy group can influence the electronic distribution within the molecule, affecting its chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
Compounds similar to 2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide participate in various chemical reactions, including but not limited to, nucleophilic substitution, electrophilic addition, and condensation reactions. These reactions are essential for further modifications of the molecule or for its applications in synthesis of more complex compounds. The chemical properties of such compounds are defined by their functional groups, which dictate their reactivity, stability, and interaction with biological systems.
Physical Properties Analysis
The physical properties of 2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The methoxy and carbonyl groups contribute to its solubility in organic solvents, while the molecular geometry determines its crystalline form. These properties are critical when considering the compound's applications in material science or pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for understanding the compound's behavior in chemical syntheses and its potential biological activity. The amide bond and methoxy group present in the molecule play significant roles in its chemical behavior, influencing its reactivity and interactions with other molecules.
References
- For detailed synthesis pathways and chemical reactions: Methyl-2-formyl benzoate: A Review of Synthesis and Applications (Farooq & Ngaini, 2019).
- For information on structural and physical properties: Benzoxaboroles – Old compounds with new applications (Adamczyk-Woźniak et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-N-[3-(methylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-15(19)11-6-5-7-12(10-11)18-16(20)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFTZEUGKPBVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)
![methyl 4-(4-fluorophenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4849425.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849444.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide](/img/structure/B4849451.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)
![3,3'-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4849462.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
![N-[3-(anilinocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4849489.png)
![2-{[(4-chlorobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4849496.png)